2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine

Description

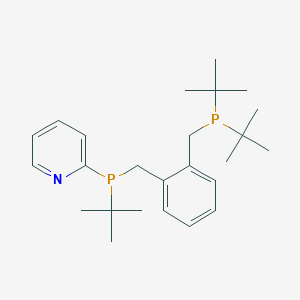

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is a sterically hindered, unsymmetrical phosphine ligand featuring a pyridine backbone with two distinct phosphino substituents. The pyridine ring at position 2 is substituted with a tert-butyl phosphino group and a benzyl moiety that itself bears a di-tert-butylphosphino-methyl group. This structure imparts significant steric bulk and strong electron-donating properties, making it valuable in coordination chemistry and catalysis .

Properties

IUPAC Name |

ditert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NP2/c1-23(2,3)27(22-16-12-13-17-26-22)18-20-14-10-11-15-21(20)19-28(24(4,5)6)25(7,8)9/h10-17H,18-19H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSDHXCMWPMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine typically involves the reaction of 2,6-diiodopyridine with di-tert-butylphosphine magnesium bromide, followed by the addition of methyl chloroformate . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The mixture is then heated to 45°C and stirred for two days. After cooling to room temperature, triethylamine is added to form a white precipitate, which is then purified using column chromatography .

Chemical Reactions Analysis

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Scientific Research Applications

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is widely used in scientific research due to its versatile properties:

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.

Medicine: It is explored for its potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .

Comparison with Similar Compounds

Structural and Functional Analogues

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

- Structure: A symmetrical derivative with di-tert-butylphosphino groups at positions 2 and 6 of the pyridine ring.

- Key Differences: Symmetry vs. asymmetry: The symmetrical arrangement in 2,6-Bis((di-tert-butylphosphino)methyl)pyridine contrasts with the unsymmetrical benzyl-linked substituent in the target compound.

Phosphinine Derivatives (e.g., 2-(2’-pyridyl)-4-phenyl-6-(3’,5’-di-tert-butyl)phenylphosphinine)

- Structure : Combines a pyridyl group with a phosphinine ring substituted by tert-butylphenyl groups.

- Key Differences: Reactivity: Phosphinines are aromatic phosphorus heterocycles with delocalized electron systems, whereas the target compound features localized phosphino donors. Stability: The tert-butyl groups in both compounds slow nucleophilic attacks, but phosphinines are inherently more reactive due to their unsaturated P=C bonds .

3,5-Bis(di-tert-butylphosphinito)pyridine

- Structure : A pincer ligand with phosphinito (P–O) groups at positions 3 and 5.

- Key Differences: Donor strength: Phosphinito groups are weaker electron donors compared to phosphino groups, affecting catalytic activity in metal complexes. Steric parameters: Both compounds use tert-butyl groups for steric protection, but the pincer geometry enforces a rigid coordination environment .

Comparative Data Table

Biological Activity

2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine, commonly referred to as compound 1 , is a phosphine-derived ligand with significant implications in coordination chemistry and catalysis. Its unique structure, characterized by a pyridine ring and bulky phosphine groups, endows it with distinctive biological activities, particularly in the context of enzyme inhibition and metal complex formation.

Chemical Structure

- Molecular Formula : CHN P

- CAS Number : 2410085-45-7

- Molecular Weight : 431.54 g/mol

Biological Activity Overview

Compound 1 exhibits a range of biological activities primarily through its interactions with various biological targets, including proteins involved in oxidative stress response and enzymatic pathways.

The biological activity of compound 1 is largely attributed to its ability to act as a ligand for transition metals, facilitating catalytic processes that can influence biological systems. Its phosphine groups can coordinate with metal centers, enhancing the reactivity of metal complexes in biological systems.

1. Inhibition of Keap1-Nrf2 Interaction

A significant area of research has focused on the interaction between compound 1 and the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress:

- Study Reference : A recent study demonstrated that compounds similar to 1 can inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased Nrf2 activity and subsequent upregulation of antioxidant genes. This mechanism is beneficial in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

2. Catalytic Applications

In catalytic applications, compound 1 has been shown to facilitate reactions such as:

- Alkoxycarbonylation : It acts as an effective ligand in palladium-catalyzed alkoxycarbonylation reactions, yielding high selectivity for linear esters from alkenes. This property is essential for synthesizing pharmaceuticals and agrochemicals .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.